molecular formula C11H7KO3 B098739 Potassium 2-hydroxy-1-naphthoate CAS No. 18390-48-2

Potassium 2-hydroxy-1-naphthoate

Cat. No. B098739
CAS RN: 18390-48-2
M. Wt: 226.27 g/mol
InChI Key: VOYOUEKVKQKBNT-UHFFFAOYSA-M
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Description

Potassium 2-hydroxy-1-naphthoate, also known as potassium 2-naphthol-3-carboxylate, is a chemical compound with the molecular formula C11H7KO3. It is a white powder that is soluble in water and has been widely used in scientific research for its diverse applications.

Mechanism Of Action

The mechanism of action of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate is not fully understood. However, it is believed to act as a chelating agent by forming complexes with metal ions. The formation of these complexes reduces the availability of metal ions, which can be toxic to cells.

Biochemical And Physiological Effects

Potassium 2-hydroxy-1-naphthoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

Potassium 2-hydroxy-1-naphthoate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. It can also form complexes with other compounds, which can interfere with the results of some experiments.

Future Directions

There are several future directions for research on Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate. One direction is to investigate its potential as a drug for the treatment of various diseases. Another direction is to explore its use as a biosensor for the detection of metal ions in the environment. Additionally, research could be done to optimize its synthesis method and improve its solubility in different solvents.
Conclusion:
Potassium 2-hydroxy-1-naphthoate is a versatile chemical compound that has been widely used in scientific research for various applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. It has been shown to have several biochemical and physiological effects, and there are several future directions for research on its potential uses.

Synthesis Methods

The synthesis of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate involves the reaction of 2-naphthol with Potassium 2-hydroxy-1-naphthoate hydroxide. This reaction results in the formation of Potassium 2-hydroxy-1-naphthoate 2-naphthol-3-carboxylate and water. The reaction is generally carried out in a solvent such as ethanol or water, and the product is obtained by filtration and drying.

Scientific Research Applications

Potassium 2-hydroxy-1-naphthoate has been used in scientific research for various applications. It has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been used as a corrosion inhibitor for metals and alloys. In addition, it has been used as a dye for textiles and as a reagent in organic synthesis.

properties

CAS RN

18390-48-2

Product Name

Potassium 2-hydroxy-1-naphthoate

Molecular Formula

C11H7KO3

Molecular Weight

226.27 g/mol

IUPAC Name

potassium;2-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C11H8O3.K/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1

InChI Key

VOYOUEKVKQKBNT-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+]

SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+]

Other CAS RN

18390-48-2

Origin of Product

United States

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